N-Cyclopentyl-2,2,2-trifluoroacetamide
Description
N-Cyclopentyl-2,2,2-trifluoroacetamide is a trifluoroacetamide derivative characterized by a cyclopentyl group attached to the nitrogen atom of the acetamide backbone. This structural motif combines the electron-withdrawing trifluoromethyl group with a bulky, non-aromatic cyclopentyl substituent, which may confer unique physicochemical and biological properties. Trifluoroacetamides are widely explored in medicinal chemistry due to their stability, metabolic resistance, and ability to modulate electronic and steric profiles for target interactions .
Properties
IUPAC Name |
N-cyclopentyl-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6(12)11-5-3-1-2-4-5/h5H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTGJGIQCGIZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl-2,2,2-trifluoroacetamide typically involves the reaction of cyclopentylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Cyclopentylamine} + \text{Trifluoroacetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and controlled reaction environments to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopentyl-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted amides, while oxidation can yield various oxidized derivatives.
Scientific Research Applications
N-Cyclopentyl-2,2,2-trifluoroacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in preclinical studies.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The cyclopentyl group contributes to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Key Observations :
- The cyclopentyl group in this compound is less polar than aromatic or hydroxy-substituted analogs, likely reducing water solubility but improving membrane permeability .
- Electron-withdrawing groups (e.g., cyano in ) may enhance metabolic stability but reduce bioavailability compared to alkyl or aromatic substituents.
Inferences for this compound :
- Reduced polarity could limit solubility, necessitating formulation adjustments for in vivo applications.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
